molecular formula C10H11FO2 B2862966 3-(2-Fluorophenoxy)-2-butanone CAS No. 30343-27-2

3-(2-Fluorophenoxy)-2-butanone

Cat. No. B2862966
CAS RN: 30343-27-2
M. Wt: 182.194
InChI Key: SKNDMBUYSNMHFG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)-2-butanone (2-F-2-B) is a versatile chemical compound with a wide range of applications in both organic and medicinal chemistry. It is a colorless liquid with a boiling point of 161°C and a melting point of -24°C. The compound is a derivative of 2-butanone, and has been synthesized from various starting materials such as 2-fluorobenzaldehyde, 2-butanone, and sodium hydroxide. 2-F-2-B has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.

properties

IUPAC Name

3-(2-fluorophenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNDMBUYSNMHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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